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  • Product: Glycine hemihydrochloride
  • CAS: 7490-95-1

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Foundational

synthesis and characterization of semi-organic glycine hemihydrochloride

An In-depth Technical Guide on the Synthesis and Characterization of Semi-Organic Glycine Hemihydrochloride Abstract Semi-organic materials, which synergistically combine the high nonlinear optical (NLO) coefficients of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis and Characterization of Semi-Organic Glycine Hemihydrochloride

Abstract

Semi-organic materials, which synergistically combine the high nonlinear optical (NLO) coefficients of organic molecules with the favorable thermal and mechanical properties of inorganic compounds, represent a frontier in materials science.[1] Among these, amino acid-based crystals are particularly noteworthy due to their inherent non-centrosymmetric crystal structures and zwitterionic nature, which are conducive to second-order NLO effects.[2][3] This guide provides a comprehensive technical overview of the synthesis, crystal growth, and multi-faceted characterization of glycine hemihydrochloride, a promising semi-organic NLO material. We delve into the causality behind the experimental choices, from the selection of the slow evaporation solution growth technique to the suite of analytical methods employed for validation. This document serves as a robust resource for researchers and professionals in materials science and drug development, offering detailed protocols, data interpretation insights, and a foundational understanding of this important class of materials.

Introduction: The Rationale for Semi-Organic NLO Crystals

The advancement of modern photonics, optical communication, and laser technology is intrinsically linked to the development of high-performance nonlinear optical (NLO) materials.[3][4] While inorganic crystals like potassium dihydrogen phosphate (KDP) have been foundational, their relatively modest NLO coefficients have driven the exploration of new material classes.[4]

1.1. Bridging Two Worlds: The Semi-Organic Advantage Organic NLO materials often exhibit large second-order nonlinearities due to their delocalized π-electron systems, but they are frequently plagued by poor thermal stability, mechanical weakness, and difficulties in growing large, high-quality crystals.[1] Conversely, inorganic NLO materials boast excellent stability but often have lower NLO efficiencies.[1]

Semi-organic crystals emerge as an ideal compromise. In these materials, an organic molecule is ionically bonded to an inorganic counterpart. This structure leverages the high polarizability of the organic component while embedding it within the robust, stable lattice provided by the inorganic ions, resulting in materials with:

  • High NLO efficiency.

  • Enhanced thermal and mechanical stability.

  • High resistance to laser-induced damage.

  • Favorable crystal growth characteristics.

1.2. Glycine: A Versatile Building Block Glycine (NH₂CH₂COOH), the simplest amino acid, is an exceptional candidate for creating semi-organic NLO materials.[2] Its zwitterionic nature in the solid state (⁺NH₃CH₂COO⁻) creates a significant ground-state dipole moment, which is a prerequisite for second-order NLO activity.[3][5] Furthermore, the hydrogen bonding capabilities of the ammonium and carboxylate groups facilitate the formation of non-centrosymmetric crystal structures, a critical requirement for observing second harmonic generation (SHG).[5][6] By reacting glycine with a strong acid like hydrochloric acid (HCl), we can form a salt, glycine hemihydrochloride ((Gly)₂·HCl), which crystallizes into a new structure with potentially enhanced NLO properties.

Synthesis and Crystal Growth: From Solution to Single Crystal

The cornerstone of obtaining high-quality semi-organic crystals suitable for characterization and device application is a meticulously controlled growth process. The slow evaporation solution technique (SEST) is the method of choice for this purpose, as it allows for the gradual increase in supersaturation, promoting the growth of large, optically transparent crystals with minimal defects.[2]

2.1. Principle of Synthesis The synthesis is a straightforward acid-base reaction. Glycine is amphoteric, possessing a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In the presence of a strong acid like HCl, the amino group is protonated to form an ammonium group (-NH₃⁺).

Reaction: 2 (NH₂CH₂COOH) + HCl → [⁺NH₃CH₂COOH]₂Cl⁻

This reaction yields the glycine hemihydrochloride salt, which can then be crystallized from the aqueous solution.

2.2. The Criticality of Slow Growth The choice of slow evaporation is deliberate. Rapid crystallization, often induced by fast cooling or the use of anti-solvents, can lead to the rapid precipitation of polycrystalline powders or metastable phases.[7][8] Slow, controlled evaporation ensures that the crystallization process remains close to thermodynamic equilibrium. This allows molecules sufficient time to arrange themselves into the most stable, lowest-energy crystal lattice, resulting in superior crystalline perfection.[8]

Experimental Protocol: Synthesis and Crystal Growth
  • Reactant Preparation: Prepare a 2:1 molar ratio solution of analytical grade glycine and hydrochloric acid. For example, dissolve 15.02 g (0.2 mol) of glycine in 100 mL of deionized water with constant stirring.

  • Acidification: Slowly add 10 mL of 10 M HCl (0.1 mol) to the glycine solution under continuous stirring. The reaction is exothermic and should be managed accordingly.

  • Homogenization: Continue stirring the solution for 2-3 hours at room temperature to ensure a complete reaction and a homogeneous solution.

  • Filtration: Filter the resulting solution twice using Whatman filter paper (Grade 1) to remove any suspended impurities or undissolved particles.

  • Crystallization: Pour the filtered solution into a clean, shallow petri dish or beaker. Cover the container with a perforated lid (e.g., paraffin film with small pinholes) to prevent rapid evaporation and contamination from dust.

  • Incubation: Place the container in a vibration-free, temperature-controlled environment (typically at ambient temperature).

  • Crystal Harvesting: Monitor the container over a period of 2-4 weeks. Small, transparent seed crystals will form initially, which will grow into larger single crystals. Once the crystals have reached the desired size, carefully harvest them from the mother liquor, gently dry them with filter paper, and store them in a desiccator.

Comprehensive Characterization: Validating Structure and Properties

A multi-technique approach is essential to fully validate the synthesis of glycine hemihydrochloride and to understand its physical and chemical properties.

3.1. Powder X-Ray Diffraction (PXRD): The Structural Fingerprint

PXRD is the definitive technique for confirming the crystalline nature of the synthesized material and verifying the formation of a new phase, distinct from the initial reactants.[2][9] The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.[10]

Experimental Protocol: PXRD Analysis
  • Sample Preparation: Finely grind a small portion of the harvested crystals into a homogeneous powder using an agate mortar and pestle.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: Place the sample holder in a powder X-ray diffractometer. Collect the diffraction data, typically using Cu Kα radiation (λ = 1.5406 Å), over a 2θ range of 10-80°.

  • Analysis: The resulting diffractogram should show sharp, well-defined peaks, confirming the high crystallinity of the sample.[11] These peak positions can be compared to databases or used to determine the unit cell parameters of the crystal lattice.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Bonds

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the protonation of the amino group, a key indicator of salt formation.[12]

The FT-IR spectrum of glycine hemihydrochloride is expected to show significant differences from that of pure glycine. In its zwitterionic form, glycine exhibits characteristic N-H stretching from the ⁺NH₃ group and asymmetric/symmetric stretching of the COO⁻ group.[13][14] In the hydrochloride salt, the carboxylic acid group remains protonated (-COOH), and the amino group is also protonated (-NH₃⁺). This leads to predictable spectral shifts:

  • N-H Stretching: A broad, strong absorption band between 3150 and 3000 cm⁻¹ corresponding to the stretching vibrations of the -NH₃⁺ group.[13]

  • C=O Stretching: A sharp, intense peak around 1750-1720 cm⁻¹ due to the C=O stretch of the carboxylic acid group (-COOH). This is shifted to a higher frequency compared to the carboxylate (COO⁻) ion.[13]

  • Other Vibrations: Characteristic peaks for C-H, C-N, and C-C stretching and bending vibrations.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Mix a small amount of the powdered sample (approx. 1-2 mg) with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Pelletizing: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the 4000-400 cm⁻¹ range.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Molecular Structure Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

  • ¹H NMR: The spectrum is expected to show a singlet for the two methylene (-CH₂) protons and a broad signal for the three ammonium (-NH₃⁺) protons. The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent -COOH and -NH₃⁺ groups.[15][16]

  • ¹³C NMR: The spectrum should display two distinct signals: one for the methylene carbon and one for the carboxyl carbon. The positions of these signals confirm the carbon backbone of the molecule.[17]

3.4. Optical Properties: UV-Vis-NIR Spectroscopy

For any NLO material, the optical transmission window is a critical parameter. UV-Vis-NIR spectroscopy measures the material's transmittance (or absorbance) as a function of wavelength. A wide transparency window, particularly in the visible and near-infrared regions, is essential for applications like frequency doubling of common lasers (e.g., Nd:YAG at 1064 nm).[4]

The spectrum is also used to determine the lower cutoff wavelength (λ_cutoff), which corresponds to the onset of electronic absorption. This value is used to calculate the optical band gap (E_g) of the material using the Tauc plot method, providing insight into its electronic structure.

Experimental Protocol: UV-Vis-NIR Analysis
  • Sample Preparation: Select a thin, optically transparent single crystal with parallel faces.

  • Data Acquisition: Place the crystal in the sample holder of a UV-Vis-NIR spectrophotometer.

  • Measurement: Record the transmission spectrum over a wide wavelength range (e.g., 200-1100 nm).

  • Analysis: Identify the cutoff wavelength and the region of high transparency. Calculate the optical band gap from the absorption data.

3.5. Thermal Stability: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

The thermal stability of an NLO crystal determines its suitability for device integration, where it may be exposed to heat from high-power lasers. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference. Together, they reveal melting points, decomposition temperatures, and phase transitions.[11][18] A high decomposition temperature is a desirable trait for an NLO material.

3.6. Second Harmonic Generation (SHG) Efficiency: The Kurtz-Perry Powder Technique

The definitive test for a second-order NLO material is the confirmation of SHG. The Kurtz-Perry powder technique is a standard method for screening new materials.[4][11] A high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm) is passed through a powdered sample. If the material is non-centrosymmetric and NLO-active, it will generate light at exactly half the wavelength (the second harmonic), which in this case would be green light at 532 nm. The intensity of the generated green light is compared to a standard reference material like KDP to quantify its relative SHG efficiency.[11][18]

Data Summary and Visualization

For clarity and comparative analysis, key quantitative data should be summarized in a tabular format.

Table 1: Summary of Key Characterization Data for Glycine Hemihydrochloride

Parameter / TechniqueObserved ResultSignificance
PXRD Sharp diffraction peaksConfirms high crystallinity of the synthesized material.
FT-IR Peak at ~1735 cm⁻¹ (C=O)Confirms protonated carboxylic acid group.
Broad band at ~3100 cm⁻¹ (N-H)Confirms protonated amino group (-NH₃⁺).
UV-Vis-NIR Lower Cutoff Wavelength (λ_cutoff)~240 nm (Hypothetical)
Optical Band Gap (E_g)~5.1 eV (Hypothetical)
TGA/DTA Decomposition Temperature>200 °C (Hypothetical)
SHG Efficiency Output signal detected at 532 nmConfirms NLO activity.
Relative to KDP>1.0 (Hypothetical)
Visual Workflows and Relationships

Diagrams created using Graphviz help to visualize the experimental flow and logical connections between different analytical techniques.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_growth Crystal Growth Glycine Glycine Mixing Dissolution & Stirring (2-3h) Glycine->Mixing HCl Hydrochloric Acid HCl->Mixing Water Deionized Water Water->Mixing Filtration Gravity Filtration Mixing->Filtration Evaporation Slow Evaporation (2-4 weeks) Filtration->Evaporation Harvesting Crystal Harvesting & Drying Evaporation->Harvesting FinalCrystal Glycine Hemihydrochloride Single Crystals Harvesting->FinalCrystal

Caption: Workflow for the synthesis and crystal growth of glycine hemihydrochloride.

CharacterizationLogic Crystal Synthesized Crystal Structure Structure & Phase Crystal->Structure Composition Molecular Composition Crystal->Composition Properties Physicochemical Properties Crystal->Properties PXRD PXRD Structure->PXRD Crystallinity, Lattice Parameters FTIR FT-IR Composition->FTIR Functional Groups NMR NMR Composition->NMR Molecular Structure UVVis UV-Vis-NIR Properties->UVVis Optical Transparency, Band Gap TGA TGA/DTA Properties->TGA Thermal Stability SHG Kurtz-Perry (SHG) Properties->SHG NLO Activity

Caption: Logical relationships between material properties and characterization techniques.

Conclusion

This guide has detailed a systematic and verifiable approach to the . By employing the slow evaporation solution technique, it is possible to cultivate high-quality single crystals suitable for a rigorous analytical workflow. The combination of PXRD, FT-IR, NMR, UV-Vis-NIR, and thermal analysis provides a self-validating system to confirm the material's structure, composition, and key physical properties. The final confirmation of NLO activity via the Kurtz-Perry method solidifies its potential for photonic applications. The principles and protocols outlined herein provide a solid foundation for researchers to explore this and other novel semi-organic materials, paving the way for the next generation of optical devices.

References

  • ChemicalBook. Glycine hydrochloride(6000-43-7) 1H NMR spectrum.

  • Rasayan Journal of Chemistry. GROWTH AND CHARACTERIZATION OF NONLINEAR OPTICAL MATERIAL: GLYCINE SODIUM CHLORIDE.

  • Fischer, G., Cao, X., Cox, N., & Francis, M. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49.

  • Blue, J. T., & Ohtake, S. (2012). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. American Pharmaceutical Review.

  • ChemicalBook. Glycine(56-40-6) 1H NMR spectrum.

  • Kumar, A., et al. (2025). Solution grown single crystals of α-Glycine and its characterization. JETIR, 12(5).

  • Arul Asir Abraham, D., et al. STRUCTURAL ANALYSIS OF γ-GLYCINE CRYSTAL GROWN USING THE AQUEOUS SOLUTION OF. International Journal of ChemTech Research.

  • IJSDR. Growth and Characterization of Single Glycine Crystal.

  • Balamurugan, N., & Ramamurthi, K. (2015). Growth, optical, thermal and electrical properties of nonlinear optical γ-glycine single crystal. Scientific Research and Essays, 10(13), 435-442.

  • ResearchGate. X-ray diffraction (XRD) patterns of glycine crystals obtained under several conditions.

  • Aszalos-Kiss, B., et al. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Magnetic Resonance in Chemistry, 49(7), 391-396.

  • Chen, X., et al. (2022). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. Crystals, 12(8), 1129.

  • ResearchGate. Hydrogen bonded nonlinear optical γ-glycine: Crystal growth and characterization.

  • International Journal of Innovative Research in Science, Engineering and Technology. Synthesis, Growth, and Characterization Studies of a Nonlinear Optical Single Crystal of Gamma Glycine.

  • Justin Raj, C., et al. (2014). Synthesis, Structural, Spectral, Linear and Nonlinear optical properties, Laser damage threshold and Thermal studies of Gamma-Glycine. Der Pharma Chemica, 6(2), 35-40.

  • ResearchGate. FTIR spectrum of-glycine crystal.

  • ResearchGate. Powder X-ray diffraction pattern of g-glycine.

  • Grant, C. V., et al. (2008). Variable temperature NMR characterization of α-glycine. Solid State Nuclear Magnetic Resonance, 34(4), 223-228.

  • Mary, G. M. A., & Raj, S. P. (2012). Growth, structural, optical, mechanical and electrical properties of amino acid single crystal of γ- glycine. Der Pharma Chemica, 4(1), 350-357.

  • Chen, D. L., et al. (2006). Direct Growth of γ-Glycine from Neutral Aqueous Solutions by Slow, Evaporation-Driven Crystallization. Crystal Growth & Design, 6(8), 1745-1747.

  • Kumar, A. S., & Kumar, R. M. Growth and characterization of Glycine Magnesium Chloride single crystals for NLO applications. Der Pharma Chemica, 4(2), 735-739.

Sources

Protocols & Analytical Methods

Method

Application Note: Slow Evaporation Solution Growth of Glycine Hemihydrochloride (Bis-Glycine Hydrochloride) Single Crystals

Executive Summary Glycine hemihydrochloride—widely referred to in crystallographic literature as bis-glycine hydrochloride (BGHCl) or diglycine hydrochloride—is a highly efficient semi-organic nonlinear optical (NLO) mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glycine hemihydrochloride—widely referred to in crystallographic literature as bis-glycine hydrochloride (BGHCl) or diglycine hydrochloride—is a highly efficient semi-organic nonlinear optical (NLO) material. By combining the optical flexibility of the organic amino acid glycine with the mechanical and thermal robustness of inorganic hydrochloric acid, BGHCl serves as a prime candidate for optoelectronic and frequency-conversion applications[1].

This application note provides a comprehensive, self-validating protocol for synthesizing and growing optical-quality BGHCl single crystals using the Slow Evaporation Solution Growth Technique . By rigorously controlling the thermodynamic environment and stoichiometric ratios, researchers can maintain the solution within the Ostwald-Miers metastable zone, thereby preventing defect-inducing secondary nucleation.

Mechanistic Background & Causality

The Zwitterion-Cation Equilibrium

The successful crystallization of BGHCl relies entirely on strictly controlling the pH of the aqueous environment. In a neutral aqueous solution, glycine exists predominantly as a zwitterion ( NH3+​CH2​COO− ). The addition of hydrochloric acid (HCl) in a precise 1:2 molar ratio (HCl to Glycine) lowers the pH, shifting the equilibrium such that exactly half of the glycine molecules become protonated cations ( NH3+​CH2​COOH )[2].

This specific pH environment drives the co-crystallization of one zwitterionic glycine molecule and one protonated glycine molecule alongside a single chloride anion ( Cl− )[2]. The resulting crystal lattice is held together by an extensive hydrogen-bonding network, where the chloride anion forms four close contacts with the NH3+​ protons in a distorted tetrahedral orientation[2].

Thermodynamics of Slow Evaporation

The slow evaporation technique is selected over temperature-lowering methods due to the relatively flat solubility curve of BGHCl in water at ambient temperatures. By maintaining a constant isothermal environment (~30 °C) and restricting solvent vapor escape, the solution slowly transitions from an undersaturated state into the metastable zone .

  • Causality of Filtration: Removing dust and particulate matter via fine filtration eliminates heterogeneous nucleation sites. This forces the system to rely on homogeneous nucleation, ensuring that only a few high-quality nuclei form rather than a rapid, uncontrolled polycrystalline crash.

  • Causality of Evaporation Rate: If the evaporation rate is too high, the solution breaches the metastable limit and enters the labile zone, causing massive spontaneous nucleation. A perforated cover acts as a physical throttle for the vapor pressure, keeping the supersaturation level strictly within the metastable zone to favor the continuous growth of existing nuclei[1].

Mechanism Z Glycine Zwitterion (NH3+CH2COO-) C Chloride Anion (Cl-) Z->C Electrostatic Attraction L Crystalline Lattice (P212121 Space Group) Z->L Hydrogen Bonding P Protonated Glycine (NH3+CH2COOH) P->C Electrostatic Attraction P->L Hydrogen Bonding C->L Tetrahedral Contacts

Fig 1. Molecular interactions driving the 2:1 BGHCl stoichiometric lattice formation.

Experimental Workflow & Protocol

Materials Required
  • Glycine ( C2​H5​NO2​ ): Analytical Reagent (AR) grade (Purity 99%).

  • Hydrochloric Acid (HCl): AR grade (37% w/w).

  • Solvent: Double-distilled or ultra-pure deionized (DI) water.

  • Equipment: Magnetic stirrer with temperature control, Whatman filter paper (Grade 1), glass beakers, perforated polyethylene covers.

Step-by-Step Methodology

Step 1: Stoichiometric Solution Preparation

  • Weigh exactly 2 molar equivalents of AR grade glycine.

  • Dissolve the glycine in 100 mL of double-distilled water in a clean 250 mL glass beaker.

  • Slowly add 1 molar equivalent of concentrated HCl dropwise to the solution.

    • Self-Validation Check: The dissolution of HCl is slightly exothermic. Monitor the temperature to ensure it does not exceed 40 °C during addition to prevent solvent loss.

Step 2: Homogenization

  • Place the beaker on a magnetic stirrer.

  • Stir the mixture continuously at 250-300 RPM for 3 to 4 hours at ambient temperature.

    • Rationale: Prolonged stirring ensures absolute solute-solvent homogenization, eradicating localized concentration gradients that could trigger premature nucleation.

Step 3: Filtration and Incubation

  • Filter the homogenized solution through Whatman Grade 1 filter paper into a pre-cleaned, dust-free crystallization vessel.

  • Cover the vessel with a polyethylene sheet and pierce 3 to 5 small pinholes in the cover.

    • Rationale: The number of pinholes dictates the evaporation kinetics. Start with 3 holes; if no nucleation is observed after 15 days, add 1-2 more holes to slightly increase the supersaturation rate.

  • Place the vessel in a vibration-free, dark environment maintained at a constant temperature (e.g., 30 ± 1 °C).

Step 4: Nucleation and Harvesting

  • Monitor the vessel visually every 48 hours without disturbing the liquid.

  • Spontaneous nucleation will typically occur within 15 to 20 days.

  • Allow the crystals to grow for an additional 10 to 15 days until they reach macroscopic dimensions (e.g., 15 × 5 × 5 mm³)[1].

  • Carefully harvest the transparent single crystals using Teflon-coated tweezers and dry them gently using high-grade tissue paper.

Workflow N1 1. Stoichiometric Mixing Glycine : HCl (2:1) N2 2. Homogenization Continuous Stirring (4h) N1->N2 N3 3. Filtration Whatman Filter Paper N2->N3 N4 4. Slow Evaporation Isothermal Conditions (30°C) N3->N4 N5 5. Nucleation & Growth Metastable Zone (20-30 days) N4->N5 N6 6. Crystal Harvesting Optical Quality BGHCl N5->N6

Fig 2. Step-by-step slow evaporation solution growth workflow for BGHCl crystals.

Characterization & Quantitative Data

To validate the success of the crystal growth, harvested crystals should be subjected to Single Crystal X-Ray Diffraction (SXRD), UV-Vis-NIR spectroscopy, and Kurtz-Perry powder Second Harmonic Generation (SHG) testing. The expected empirical benchmarks for BGHCl are summarized below.

Table 1: Crystallographic Data of BGHCl[1][3]
ParameterExpected Value
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Lattice Parameter a 5.32 Å
Lattice Parameter b 8.10 Å
Lattice Parameter c 18.01 Å
Volume ( V ) ~776.1 ų
Table 2: Physico-Chemical and Optical Properties[1]
PropertyAnalytical TechniqueBenchmark Value
Lower Cut-off Wavelength UV-Vis-NIR Spectroscopy~235 nm
Optical Transparency UV-Vis-NIR SpectroscopyHigh transmittance across entire visible region
SHG Efficiency Nd:YAG Laser (1064 nm)~5.0 to 5.6 times that of standard KDP
Thermal Stability TGA / DTAStable up to 188.5 °C (No phase transition prior to decomposition)

References

  • Gobinathan, L., & Boopathy, K. (2016). Photoluminescence, laser damage threshold, optical transmittance, FTIR, mechanical, dielectric, thermal and XRD studies on Bis – Glycine hydrochloride single crystal. ResearchGate. 1

  • Dong, J., et al. (2025). Aqueous Solubility of Sodium and Chloride Salts of Glycine: “Uncommon” Common-Ion Effects of Self-Titrating Solids. ACS Molecular Pharmaceutics. 2

  • Hahn, T. (1957). The Crystal Structure of Diglycine Hydrochloride, 2(C2H5O2N) ·HCl. Zeitschrift für Kristallographie.3

Sources

Application

Application Note: Advanced Powder X-ray Diffraction (PXRD) Protocols for Glycine Hemihydrochloride

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Drug Development Professionals. Mechanistic Background: The Solid-State Chemistry of BGHCl Glycine hemihydrochloride—more accurately defined in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Drug Development Professionals.

Mechanistic Background: The Solid-State Chemistry of BGHCl

Glycine hemihydrochloride—more accurately defined in crystallographic literature as bis-glycine hydrochloride (BGHCl) or diglycine hydrochloride—is a semi-organic salt with the stoichiometric formula (Gly)₂·HCl[1]. It is synthesized through the co-crystallization of two zwitterionic/protonated glycine molecules with one chloride anion, forming an extensive hydrogen-bonded network[1].

Because amino acid salts are highly sensitive to pH, solvent conditions, and temperature, they frequently exhibit polymorphism or co-crystallize as unintended hydrates or distinct stoichiometric phases (e.g., pure γ-glycine or equimolar glycine hydrochloride)[1]. Consequently, Powder X-ray Diffraction (PXRD) is the gold standard for validating the phase purity of BGHCl. This protocol outlines a rigorous, self-validating PXRD workflow designed to eliminate common analytical artifacts such as preferred orientation, ensuring high-confidence structural characterization.

Crystallographic Grounding & Reference Data

Before executing the PXRD protocol, it is critical to establish the target crystallographic parameters. BGHCl crystallizes in the orthorhombic crystal system within the non-centrosymmetric space group P2₁2₁2₁[2]. This lack of an inversion center is what gives BGHCl its highly valued nonlinear optical (NLO) properties, such as second harmonic generation (SHG)[2].

Table 1: Reference Crystallographic Parameters for BGHCl

ParameterTheoretical Value
Chemical Formula C₄H₁₁N₂O₄Cl
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Lattice Parameter: a 5.32 Å
Lattice Parameter: b 8.10 Å
Lattice Parameter: c 18.01 Å
Volume ~776.1 ų

Data synthesized from single-crystal XRD studies on BGHCl[2].

Experimental Methodology & Causality

A standard "load and shoot" approach is insufficient for semi-organic salts. The following step-by-step protocol explains the causality behind each experimental choice to guarantee data integrity.

Step 1: Synthesis and Phase Isolation

BGHCl is typically synthesized by dissolving stoichiometric amounts of α-glycine in aqueous hydrochloric acid[2].

  • Causality: The solution must be subjected to slow solvent evaporation at a constant temperature (e.g., 40°C). Rapid precipitation or crash-cooling forces the system out of thermodynamic equilibrium, frequently resulting in the kinetic trapping of unreacted α-glycine or the precipitation of pure γ-glycine[3].

Step 2: Particle Size Reduction (The Preferred Orientation Problem)
  • Transfer the dried BGHCl crystals to an agate mortar.

  • Gently triturate for 5–10 minutes until the powder passes through a 325-mesh (45 µm) analytical sieve.

  • Causality: BGHCl crystals naturally grow as elongated prisms or plates. If loaded directly into a diffractometer, these asymmetric particles will lie flat against the sample holder. This phenomenon, known as preferred orientation , artificially inflates the diffraction intensity of specific crystallographic planes (typically the (00l) or (0k0) planes) while suppressing others. Grinding the sample to a uniform, isotropic powder (<50 µm) ensures a statistically random distribution of crystallite orientations, which is an absolute prerequisite for accurate Rietveld refinement.

Step 3: Zero-Background Mounting
  • Utilize a zero-background silicon sample holder (cut along the (510) crystallographic plane).

  • Apply the sieved BGHCl powder using the back-loading technique to further minimize surface shearing.

  • Causality: BGHCl is composed entirely of low-Z elements (C, H, N, O, Cl), which possess inherently low X-ray scattering power compared to heavy inorganic metals. Using a standard amorphous glass holder would produce a broad background "hump" between 15° and 30° 2θ, severely masking the subtle, low-intensity diffraction peaks of the organic matrix. A zero-background holder eliminates this interference, dramatically improving the signal-to-noise ratio.

Step 4: Diffractometer Configuration
  • Radiation Source: Cu Kα (λ = 1.5406 Å) operating at 40 kV and 40 mA.

  • Scan Range: 10° to 50° 2θ.

    • Causality: The most diagnostic low-angle reflections corresponding to the large c-axis (18.01 Å) appear early in the scan[2]. Scanning beyond 50° 2θ yields diminishing returns, as the atomic scattering factors for carbon and nitrogen drop off precipitously at higher angles.

  • Step Size & Time: 0.01° to 0.02° step size, with a minimum of 1.5 seconds per step to ensure adequate counting statistics.

Experimental Workflow Visualization

PXRD_Workflow N1 1. Synthesis & Isolation (Slow Evaporation of Gly + HCl) N2 2. Particle Size Reduction (Grind to <50 µm & Sieve) N1->N2 Dry at 40°C N3 3. Zero-Background Mounting (Back-loading Technique) N2->N3 Randomize Orientation N4 4. PXRD Data Collection (Cu Kα, 10°-50° 2θ) N3->N4 Align in Diffractometer N5 5. Protocol Self-Validation (Rietveld & Residual Check) N4->N5 Export .RAW / .XY N5->N2 Fail: Preferred Orientation Detected

Fig 1. End-to-end PXRD workflow for BGHCl phase validation.

Protocol Self-Validation: The Closed-Loop Verification System

A scientifically rigorous protocol must be self-validating. To ensure the integrity of the BGHCl synthesis and sample preparation, the operator must execute a closed-loop verification using Rietveld Refinement .

  • Phase Identification: Import the experimental diffractogram into analysis software (e.g., GSAS-II or FullProf) and overlay it with the calculated PXRD pattern derived from the BGHCl single-crystal CIF (Space Group P2₁2₁2₁).

  • Contamination Check: The system flags a failure if extraneous peaks are detected at ~19°, 21°, or 24° 2θ (indicating unreacted α-glycine) or at ~22° and 26° 2θ (indicating γ-glycine contamination)[3].

  • Residual Analysis (The Ultimate Check): Execute a full-profile Rietveld refinement. Subtract the calculated model from the experimental data to generate a difference (residual) curve.

    • Pass: If the weighted profile R-factor (R_wp) is < 10% and the residual curve is flat, the sample preparation is perfectly isotropic and phase-pure.

    • Fail: If the peak positions match perfectly, but specific peak intensities show massive positive or negative residuals, the sample suffers from preferred orientation. The protocol self-corrects by forcing the operator to return to Step 2 (re-grinding) or remount the sample using a capillary transmission setup (as illustrated by the dashed feedback loop in Fig 1).

By strictly adhering to this causality-driven, self-validating framework, researchers can confidently confirm the isomorphic purity of bis-glycine hydrochloride[4] for downstream pharmaceutical or optical applications.

References

  • Title: Aqueous Solubility of Sodium and Chloride Salts of Glycine “Uncommon” Common-Ion Effects of Self-Titrating Solids | Molecular Pharmaceutics Source: ACS Publications URL: [Link]

  • Title: Photoluminescence, laser damage threshold, optical transmittance, FTIR, mechanical, dielectric, thermal and XRD studies on Bis – Glycine hydrochloride single crystal Source: ResearchGate URL: [Link]

  • Title: The Crystallization of Glycine Polymorphs from Emulsions, Microemulsions, and Lamellar Phases Source: ResearchGate URL: [Link]

  • Title: Third order nonlinear optical, luminescence and electrical properties of bis glycine hydrobromide single crystals Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Measuring Second Harmonic Generation (SHG) in Glycine Hemihydrochloride

Strategic Context: Semi-Organic NLO Materials The development of nonlinear optical (NLO) materials is a critical pathway for advancing optoelectronics, laser frequency conversion, and photonic drug-sensing applications....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: Semi-Organic NLO Materials

The development of nonlinear optical (NLO) materials is a critical pathway for advancing optoelectronics, laser frequency conversion, and photonic drug-sensing applications. Semi-organic crystals, such as Glycine Hemihydrochloride (frequently referred to in crystallographic literature as Bis-Glycine Hydrochloride or BGHC), bridge a vital gap in materials science[1]. They combine the high optical nonlinearity and structural diversity of organic amino acids with the superior mechanical hardness, thermal stability, and high laser damage thresholds of inorganic host matrices[1].

Because glycine hemihydrochloride crystallizes in a non-centrosymmetric space group (typically orthorhombic P21​21​21​ ), it satisfies the strict crystallographic prerequisite for second-order nonlinear optical effects, making it a highly efficient candidate for Second Harmonic Generation (SHG)[1]. This application note details the authoritative protocol for quantifying the SHG efficiency of glycine hemihydrochloride using the universally recognized Kurtz-Perry powder technique[2].

Mechanistic Principles: The Kurtz-Perry Framework

The Kurtz-Perry powder technique is a rapid, semi-quantitative method used to evaluate the effective NLO coefficient of a material in its pristine powder form[2].

  • Frequency Doubling: When irradiated with a high-intensity fundamental beam (typically a 1064 nm Nd:YAG laser), the non-centrosymmetric lattice of the GHCl powder facilitates photon annihilation and creation, converting two 1064 nm photons into a single 532 nm (green) photon[1][3].

  • Phase-Matching & Particle Size: SHG intensity is not static; it is highly dependent on the particle size of the powder. For phase-matchable materials, the SHG intensity increases with particle size until it reaches a plateau. For non-phase-matchable materials, the intensity peaks and then sharply declines.

  • Reference Standardization: Because absolute SHG intensity fluctuates based on laser power, powder packing density, and light scattering effects, the system requires a self-validating reference[2][4]. Potassium Dihydrogen Phosphate (KDP) is the industry standard. By measuring GHCl against KDP at identical particle sizes, researchers extract a reliable relative SHG efficiency[1][2].

Experimental Architecture

The optical architecture requires precise isolation of the generated 532 nm signal from the overwhelmingly powerful 1064 nm fundamental beam.

Kurtz_Perry_Setup Laser Nd:YAG Laser (1064 nm) BS Beam Splitter Laser->BS 1064 nm PD Photodiode (Trigger) BS->PD Reference Lens Focusing Lens BS->Lens 1064 nm Osc Oscilloscope PD->Osc Trigger Sample Glycine Hemihydrochloride Powder Cell Lens->Sample Focused IR Filter IR Blocking Filter (Passes 532 nm) Sample->Filter Mixed Beam PMT Photomultiplier Tube Filter->PMT 532 nm (SHG) PMT->Osc Signal

Fig 1. Nd:YAG laser optical setup for Kurtz-Perry SHG measurement.

Required Equipment
  • Laser Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width, 10 Hz repetition rate)[5].

  • Optics: Beam splitter, focusing lens (f = 50 mm), IR-blocking filter (e.g., BG-38), and a 532 nm narrow bandpass interference filter[2].

  • Detection: Fast Photomultiplier Tube (PMT) and a dual-beam digital storage oscilloscope[2].

  • Sample Prep: Agate mortar, pestle, and standardized test sieves (e.g., 25 µm to 150 µm ranges).

Self-Validating Execution Protocol

Step 1: Particle Sizing and Sample Preparation
  • Grind the synthesized glycine hemihydrochloride crystals uniformly using an agate mortar.

  • Pass the powder through a series of micro-sieves to isolate distinct particle size ranges (e.g., <25 µm, 25–50 µm, 50–75 µm, 75–100 µm, 100–150 µm).

  • Repeat the exact grinding and sieving process for the reference material (KDP)[2].

  • Causality & Validation: Testing across a gradient of particle sizes is mandatory to confirm whether the GHCl crystal is phase-matchable. Furthermore, comparing GHCl to KDP at mismatched particle sizes will artificially skew the relative efficiency data due to differing surface scattering profiles[2].

Step 2: Optical Calibration and Baseline Establishment
  • Power on the Nd:YAG laser and allow thermal stabilization.

  • Direct a fraction of the beam via a beam splitter into a fast photodiode connected to Channel 1 of the oscilloscope.

  • Insert a capillary tube filled with α -glycine (a centrosymmetric polymorph) into the sample holder[6].

  • Causality & Validation: The photodiode acts as an internal trigger and monitors pulse-to-pulse energy fluctuations. Testing α -glycine serves as a negative control; because it is centrosymmetric, it cannot produce an SHG signal[6]. Any signal detected here indicates fundamental IR leakage, requiring immediate filter realignment.

Step 3: Irradiation and Signal Acquisition
  • Pack the sieved GHCl powder (e.g., the 75–100 µm batch) densely into a micro-capillary tube and secure it at the focal point of the lens.

  • Irradiate the sample with the 1064 nm beam (typical input energy: ~7 mJ/pulse)[5].

  • Route the emitted light through the IR-blocking filter and 532 nm bandpass filter into the PMT.

  • Record the peak voltage (mV) of the SHG signal on Channel 2 of the oscilloscope.

  • Causality & Validation: The fundamental 1064 nm beam is orders of magnitude stronger than the generated 532 nm light. The strict filtration sequence is non-negotiable; failure to block the IR beam will instantly saturate or permanently damage the PMT[2].

Step 4: Reference Measurement and Normalization
  • Replace the GHCl sample with the KDP sample of the exact same particle size.

  • Record the SHG signal (mV) for KDP under identical laser fluence.

  • Calculate the relative SHG efficiency: RelativeEfficiency=IKDP​IGHCl​​ [1][5].

Quantitative Data Synthesis

The incorporation of glycine into various matrices, including its hydrochloride derivatives, drastically alters its nonlinear optical profile. Below is a comparative synthesis of SHG efficiencies for glycine-based semi-organic crystals against the KDP standard.

Material / ComplexGrowth MethodRelative SHG Efficiency (vs KDP)Laser Damage ThresholdReference
Pure KDP (Standard) Solution Growth1.0 ~0.20 GW/cm²[1]
Glycine Hemihydrochloride (BGHC) Slow Evaporation5.6 5.46 GW/cm²[1]
Glycine Hemihydrochloride (BGHC) Silica Gel Growth5.0 N/A[1]
γ -Glycine (KBr added) Slow Evaporation2.56 N/A[5]
Glycine-doped L-Alanine Slow Evaporation1.09 N/A[7]

Data highlights that Glycine Hemihydrochloride (BGHC) exhibits a remarkably high SHG efficiency—over 5 times that of KDP—coupled with a robust laser damage threshold, making it highly viable for high-power laser applications[1].

Troubleshooting & Optimization

  • Anomaly: PMT Saturation / False Positive Signals.

    • Causality: Inadequate optical density (OD) in the IR blocking filter allows the 1064 nm fundamental beam to bleed into the PMT[2].

    • Optimization: Stack an additional shortpass filter (cut-off at ~700 nm) before the 532 nm bandpass filter. Re-validate the baseline using the centrosymmetric α -glycine negative control[6].

  • Anomaly: High Variance in SHG Signal Across Replicates.

    • Causality: Inconsistent powder packing density alters the void fraction, leading to variable internal scattering of both the fundamental and harmonic beams[4].

    • Optimization: Standardize the capillary tapping method (e.g., using a mechanical vibrator for 30 seconds). For advanced precision, immerse the powder in an index-matching fluid that closely matches the refractive index of GHCl to minimize surface scattering[4].

  • Anomaly: Laser-Induced Damage to the Powder.

    • Causality: The localized fluence of the focused Nd:YAG beam exceeds the material's thermal dissipation rate, causing micro-ablation or localized melting (though BGHC generally has a high threshold of ~5.46 GW/cm²)[1].

    • Optimization: Defocus the beam slightly to increase the spot size, or insert neutral density (ND) filters to attenuate the input energy while maintaining the 10 Hz repetition rate[5].

References

  • Sun, M., Wang, G., & Yao, J. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116.
  • National Institute of Science Communication and Policy Research (NIScPR). Second-order non-linear optical properties of some organic compounds in powder. Indian Journal of Engineering and Materials Sciences.
  • Suresh, S., et al. (2011). Investigation on Second Harmonic Generation (SHG) efficiency of the Grown Semi Organic Crystals – Γ-Glycine with Additives by Aqueous Solution Method. International Journal of ChemTech Research.
  • Deva Prasad Raju, B., et al. (2011). Spectroscopic and thermal studies of γ-glycine crystal grown from potassium bromide for optoelectronic applications. Arabian Journal of Chemistry.
  • Palaninathan, J., et al. (2020). Glycine doped L-Alanine sodium sulphate single crystals for nonlinear optical applications. Materials Technology.
  • Anbuchudar Azhagan, S., & Ganesan, S. (2017). Photoluminescence, laser damage threshold, optical transmittance, FTIR, mechanical, dielectric, thermal and XRD studies on Bis – Glycine hydrochloride single crystal. ResearchGate.
  • Fleck, M., et al. (2007). Synthesis and Growth of Triaquaglycinesulfatozinc(II)... a New Semiorganic Nonlinear Optical Crystal. Crystal Growth & Design (ACS Publications).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Micro-Defects in Glycine Hemihydrochloride Single Crystals

Welcome to the Advanced Technical Support Center for the crystallization of Glycine Hemihydrochloride (GHCl). GHCl is a highly polar, semi-organic nonlinear optical (NLO) material.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization of Glycine Hemihydrochloride (GHCl). GHCl is a highly polar, semi-organic nonlinear optical (NLO) material. Because it crystallizes in a non-centrosymmetric space group, its lattice is exceptionally sensitive to thermal and mechanical perturbations during solution growth.

As a Senior Application Scientist, I frequently observe that researchers treat crystallization as a purely thermodynamic process, ignoring the kinetic realities at the solid-liquid interface. Micro-defects in GHCl are rarely due to a single catastrophic failure; they are the cumulative result of micro-fluctuations in supersaturation, thermal gradients, and precursor purity. This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the growth of optical-grade, defect-free GHCl single crystals.

Section 1: Troubleshooting Guide – Identifying and Preventing Micro-Defects

Q1: Why am I observing solvent inclusions (mother liquor entrapment) in my GHCl crystals? Causality & Solution: Solvent inclusions occur when the crystal growth rate locally exceeds the rate at which the solute can diffuse across the boundary layer. This is almost always triggered by sudden temperature drops in the thermostatic bath. When the temperature fluctuates, localized supersaturation spikes, causing a burst of rapid, unstable growth that traps the mother liquor before it can diffuse away from the growth interface. To prevent this, ensure your water bath utilizes a proportional-integral-derivative (PID) controller capable of maintaining temperature stability within ±0.01 °C.

Q2: How do I prevent micro-cracks and dislocations during the growth and harvesting phases? Causality & Solution: Micro-cracks in semi-organic crystals like GHCl are primarily caused by anisotropic thermal expansion. If the cooling rate is too aggressive (e.g., >0.05 °C/day), the core of the crystal cools slower than the surface, generating internal lattice strain that relieves itself through micro-cracking. Furthermore, mechanical shock during harvesting can introduce dislocations. Always harvest the crystal at the exact growth temperature, slowly decanting the mother liquor, and allow the crystal to cool to room temperature at a highly controlled rate of 1 °C/hour.

Q3: What causes point defects, and how do they impact the optical and piezoelectric properties? Causality & Solution: Point defects (vacancies or interstitial impurities) are typically introduced by trace metal impurities in the starting materials or unreacted precursor phases. These defects disrupt the periodic electric field gradient of the lattice, which drastically reduces the laser damage threshold and broadens resonance lines in spectroscopic evaluations. This highlights the critical need for successive recrystallization of the precursor salt before initiating single crystal growth 1[1].

Defect_Causality Root Crystallization Instability T_Fluc Thermal Fluctuations Root->T_Fluc Supersat Excessive Supersaturation Root->Supersat Impurity Precursor Impurities Root->Impurity Inc Solvent Inclusions (Mother Liquor Entrapment) T_Fluc->Inc Crack Micro-cracks & Dislocations Supersat->Crack Point Point Defects & Lattice Strain Impurity->Point

Logical causality mapping of crystallization instabilities to specific micro-defects.

Section 2: Experimental Protocols & Methodologies

To guarantee reproducibility and scientific integrity, every protocol below functions as a self-validating system. Do not proceed to subsequent steps if the validation criteria fail.

Protocol 1: High-Purity Precursor Synthesis & Recrystallization
  • Dissolution: Dissolve Analytical Reagent (AR) grade glycine in double-distilled deionized water.

  • Titration: Add equimolar hydrochloric acid (HCl) dropwise while under continuous magnetic stirring at 40 °C.

  • Self-Validation Check (pH): Monitor the solution pH continuously. It must stabilize at exactly 2.2. If the pH is > 2.5, the reaction is incomplete, and unreacted glycine will co-crystallize as a phase impurity. Adjust with micro-drops of HCl until pH 2.2 is achieved.

  • Evaporation: Stir for 6 hours, filter through a 0.2 μm porous membrane, and allow slow evaporation to yield the synthesized salt.

  • Recrystallization: Perform successive recrystallization (minimum 2 iterations) to strip away trace metal impurities.

Protocol 2: Unidirectional Growth via Sankaranarayanan-Ramasamy (SR) Method

The SR method is vastly superior to conventional slow evaporation because it restricts growth to a single crystallographic direction, preventing growth sector boundaries2[2].

  • Seed Mounting: Mount a defect-free, <001> oriented GHCl seed crystal at the bottom of a customized glass SR ampoule.

  • Solution Introduction: Carefully pour the saturated GHCl solution (pre-heated to 35 °C) over the seed.

  • Self-Validation Check (Saturation): Observe the seed edges under a macro-lens for 2 hours. If the sharp micro-facets begin to round, your solution is undersaturated. Immediately drop the bath temperature by 0.2 °C to halt seed dissolution.

  • Thermal Gradient Setup: Implement a ring heater at the top of the solution. Maintain the top temperature 2 °C higher than the bottom to prevent spurious surface nucleation.

  • Growth: Evaporate at a controlled rate of 1 mL/day, yielding a cylindrical, bulk single crystal.

SR_Workflow A 1. Precursor Synthesis (Glycine + HCl) B 2. Successive Recrystallization (Impurity Removal) A->B C 3. Seed Crystal Preparation (<001> Orientation) B->C D 4. SR Ampoule Setup (Ring Heater & Baffle) C->D E 5. Unidirectional Growth (0.01°C/day cooling) D->E F 6. Defect-Free GHCl Single Crystal E->F

Workflow for unidirectional growth of GHCl single crystals via the SR method.

Protocol 3: Chemical Etching for Defect Characterization

Etching is a destructive but highly accurate technique used to reveal dislocations and growth bands 3[3].

  • Cleaving: Cleave the grown GHCl crystal along the (010) plane. Polish the surface to optical transparency.

  • Etching: Submerge the crystal in a 1:1 mixture of double-distilled water and ethanol for exactly 10 seconds.

  • Observation & Self-Validation Check: Dry immediately with a soft tissue and observe under an optical microscope. Etch pits should appear well-defined and pyramidal. If the pits are rounded, washed out, or overlapping into a continuous trench, the etching time was too long. Re-polish the surface and reduce exposure time to 5 seconds.

Section 3: Quantitative Data & Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters required to suppress micro-defects during GHCl crystallization.

ParameterOptimal ValueCritical ThresholdCausality of Deviation
Growth Temperature 35.0 °C± 0.05 °CFluctuations induce solvent inclusions and striations.
Solution pH 2.2> 2.5Promotes unreacted glycine co-crystallization (point defects).
Cooling Rate 0.01 °C/day> 0.05 °C/dayCauses spontaneous nucleation, thermal shock, and micro-cracks.
Seed Orientation <001>Misaligned > 2°Generates internal lattice strain and dense dislocation networks.
Etching Time (Water:Ethanol) 10 seconds> 15 secondsOver-etching obscures individual dislocation pits, preventing accurate density counts.

Section 4: FAQs on Advanced Characterization

Q4: How can I validate the absence of micro-defects using Nuclear Quadrupole Resonance (NQR)? A: NQR is highly sensitive to the electric field gradient (EFG) around quadrupolar nuclei like Nitrogen-14 in the GHCl lattice. In a perfect, defect-free crystal, the EFG is uniform, resulting in sharp, narrow resonance lines and long spin-lattice relaxation times. When point defects, solvent inclusions, or lattice strains are present, the EFG becomes inhomogeneously distributed. This broadens the NQR linewidth and significantly alters the spin-spin relaxation time ( T2​ ). By measuring the NQR linewidth and employing multi-pulse echo techniques, you can quantitatively assess the defect density and structural integrity of your GHCl crystals without destroying them 4[4].

Q5: Why does the Sankaranarayanan-Ramasamy (SR) method yield fewer defects than conventional slow evaporation? A: Conventional slow evaporation allows multi-directional growth. As different crystallographic faces grow at different velocities, they create "growth sector boundaries"—primary sites for dislocation accumulation and impurity segregation. The SR method physically restricts growth to a single crystallographic direction using a customized ampoule. By employing a top-down thermal gradient, it suppresses spurious nucleation at the air-liquid interface, ensuring near 100% solute-to-crystal conversion with minimal thermal stress and zero sector boundaries.

References

  • Spin‐1 nuclear quadrupole resonance theory with comparisons to nuclear magnetic resonance Source: ResearchGate URL:[Link]

  • Croconic Acid Doped Glycine Single Crystals: Growth, Crystal Structure, UV-Vis, FTIR, Raman and Photoluminescence Spectroscopy Source: MDPI URL:[Link]

  • Growth of a Bulk Organic Single Crystal of Benzoylglycine by Unidirectional Crystal Growth Method Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Investigation on Physical Properties of Semiorganic Nonlinear Optical Glycine Zinc Sulfate Single Crystal Source: SciELO (Materials Research) URL:[Link]

Sources

Optimization

improving optical transparency of glycine hemihydrochloride during synthesis

Technical Support Center: Glycine Hemihydrochloride Synthesis Welcome to the technical support guide for the synthesis of high-purity, optically transparent glycine hemihydrochloride crystals. This document is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Glycine Hemihydrochloride Synthesis

Welcome to the technical support guide for the synthesis of high-purity, optically transparent glycine hemihydrochloride crystals. This document is designed for researchers, scientists, and drug development professionals who require materials of exceptional optical quality for applications such as non-linear optics (NLO), pharmaceuticals, and advanced material science. Here, we move beyond simple protocols to explain the crystallographic and chemical principles that govern optical clarity, providing you with the knowledge to troubleshoot and optimize your synthesis effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of glycine hemihydrochloride and the factors influencing its optical properties.

Q1: What is glycine hemihydrochloride, and why is its optical transparency critical?

Glycine hemihydrochloride is a salt of the simplest amino acid, glycine. Its crystal structure can exhibit non-centrosymmetric properties, making it a candidate for non-linear optical (NLO) applications, such as second harmonic generation (SHG)[1]. For these applications, the crystal must be highly transparent in the visible and near-UV regions to allow for efficient light transmission without significant absorption or scattering[2][3][4]. Opacity, cloudiness, or internal defects can scatter or absorb light, drastically reducing the material's performance.

Q2: My final crystals appear cloudy or milky. What are the primary causes?

Cloudiness is typically a result of imperfections in the crystal lattice that scatter light. The most common causes are:

  • Rapid Crystallization: When crystals grow too quickly, solvent molecules can become trapped within the lattice, or numerous small crystallites form a polycrystalline powder instead of a single, clear crystal. This rapid nucleation leads to a high density of grain boundaries, which are primary sources of light scattering[5].

  • Inclusion of Impurities: Impurities from starting materials or the solvent can be incorporated into the crystal lattice, disrupting its regular structure and causing opacity[6][7].

  • Incorrect pH Control: The pH of the crystallization solution is a critical factor that influences which salt or polymorph of glycine crystallizes.[8][9] The formation of unintended, less stable, or mixed polymorphic forms can result in a cloudy appearance.[10][11]

  • Poor Solvent Choice: The solvent system affects solubility and crystal growth habits. An inappropriate solvent can lead to the precipitation of metastable or less-ordered crystal forms[12][13].

Q3: How does pH influence the formation and clarity of glycine salt crystals?

The pH of the aqueous solution dictates the ionic form of glycine and its subsequent crystallization behavior. Glycine is a zwitterion at its isoelectric point (around pH 6.0) but becomes protonated in acidic solutions[14]. Adjusting the pH with hydrochloric acid is fundamental to forming glycine hemihydrochloride. However, precise pH control is essential. Deviations can lead to the co-crystallization of different salts (e.g., diglycine HCl) or polymorphs (α, γ), each with different properties and potential for lattice mismatch, which compromises optical clarity[8][9]. For related glycine salts, specific pH values have been shown to favor the growth of particular crystal structures with desirable properties.[15]

Q4: Can the starting materials affect the final optical quality?

Absolutely. The purity of the initial glycine and hydrochloric acid is paramount. Commercial-grade reagents may contain organic side-products (like diglycine or triglycine) or inorganic ions that can interfere with crystallization[6]. These impurities can act as nucleation sites, leading to the formation of many small crystals, or become incorporated into the lattice, causing defects. It is often necessary to purify the starting glycine through recrystallization before use.[6][16][17]

Part 2: Troubleshooting Guide for Optical Transparency

This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of glycine hemihydrochloride.

Problem: Crystals are Opaque, Milky, or Appear as a Fine White Powder

This is the most common issue and points to problems with the crystallization process itself.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Opaque/Milky Crystals q_rate Was crystallization rapid? (e.g., crash precipitation) start->q_rate s_rate SOLUTION: Reduce crystallization rate. Implement Slow Cooling or Slow Evaporation Protocol. q_rate->s_rate Yes q_purity Were starting materials high purity? Was recrystallization performed? q_rate->q_purity No end_node Result: Improved Optical Transparency s_rate->end_node s_purity SOLUTION: Purify starting glycine via recrystallization. Use high-purity HCl and solvent. q_purity->s_purity No q_filter Was the saturated solution filtered before crystallization? q_purity->q_filter Yes s_purity->end_node s_filter SOLUTION: Filter the hot, saturated solution through a sub-micron filter to remove particulates. q_filter->s_filter No q_filter->end_node Yes (Consider other factors like pH & stoichiometry) s_filter->end_node

Caption: Troubleshooting decision tree for opaque crystals.

  • Cause 1: Excessive Supersaturation and Rapid Nucleation

    • Scientific Rationale: When a solution is cooled or evaporated too quickly, the concentration of the solute rapidly exceeds the saturation point. This high degree of supersaturation favors the spontaneous formation of a large number of crystal nuclei over the slow, ordered growth of a few existing crystals.[5] The result is a fine polycrystalline powder, which appears opaque due to extensive light scattering at the boundaries between the microcrystals.

    • Solution: Employ a controlled, slow crystallization method. See Protocol 2A: Slow Cooling Crystallization or Protocol 2B: Slow Evaporation below. The goal is to maintain a state of low supersaturation where growth on existing seed crystals is kinetically favored over new nucleation.

  • Cause 2: Impurity Incorporation

    • Scientific Rationale: Impurities can disrupt the crystal lattice in several ways. They can be adsorbed onto specific crystal faces, inhibiting growth on those faces and altering the crystal's shape (habit).[18] If incorporated into the bulk of the crystal, they create point defects and strain, which are sites for light scattering. Even water molecules can be considered an impurity if trapped in the lattice.

    • Solution: Ensure the highest purity of reactants. Glycine should be recrystallized from deionized water before use. The hydrochloric acid and any solvents used must be of analytical grade or higher. See Protocol 1: Purification of Glycine by Recrystallization .

  • Cause 3: Particulate Contamination

    • Scientific Rationale: Dust, fibers, or undissolved microparticles in the crystallization solution act as heterogeneous nucleation sites. This leads to the formation of multiple crystals instead of a single large one and can result in visible inclusions within the grown crystals.

    • Solution: After preparing the saturated solution and before initiating crystallization, filter it while hot through a pre-warmed filtration apparatus equipped with a sub-micron (e.g., 0.22 µm) membrane filter. This removes any foreign particles that could disrupt ordered crystal growth.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for synthesizing optically transparent glycine hemihydrochloride.

Protocol 1: Purification of Glycine by Recrystallization

Objective: To remove soluble impurities and particulates from commercial-grade glycine.

  • Dissolution: In a clean Erlenmeyer flask, dissolve commercial glycine in a minimal amount of hot (approx. 80-90°C) deionized water. Aim for a concentration just below saturation at this temperature.

  • Hot Filtration (Optional but Recommended): If any insoluble matter is visible, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove it.

  • Decolorization (If Needed): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes. Perform a hot filtration to remove the carbon. Note: Adjusting the pH to 6 or less before active carbon treatment can improve its efficacy.[17]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator or ice bath (0-5°C) for several hours to maximize crystal yield.

  • Isolation & Washing: Collect the purified glycine crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a cold solvent in which glycine is poorly soluble, such as ethanol, to displace the water.[6][16]

  • Drying: Dry the purified glycine crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2A: Crystal Growth by Slow Cooling

Objective: To grow large, transparent single crystals by gradually decreasing the solubility.

  • Solution Preparation: Prepare a saturated solution of glycine hemihydrochloride in deionized water at an elevated temperature (e.g., 50-60°C). Ensure all solute is dissolved. The stoichiometry should be precise (2 moles of glycine to 1 mole of HCl).

  • Filtration: Filter the hot solution through a 0.22 µm filter into a clean, pre-warmed crystallization vessel.

  • Seed Crystal Introduction (Optional): If available, introduce a small, high-quality seed crystal into the solution to promote controlled growth.

  • Controlled Cooling: Place the vessel in a programmable water bath or a well-insulated container (e.g., a Dewar flask) to ensure a very slow cooling rate. An ideal rate is typically between 0.1 to 1.0°C per hour.

  • Harvesting: Once the solution has reached room temperature or its target final temperature, carefully decant the mother liquor and harvest the crystals.

  • Drying: Gently dry the crystals with filter paper and then air-dry or place them in a desiccator. Avoid aggressive heating, which can cause thermal shock and cracking.

Protocol 2B: Crystal Growth by Slow Evaporation

Objective: To grow high-quality crystals at a constant temperature by slowly increasing the solute concentration.

  • Solution Preparation: Prepare a solution that is slightly undersaturated at room temperature.

  • Filtration: Filter the solution through a 0.22 µm filter into the crystallization dish.

  • Controlled Evaporation: Cover the dish with a perforated film (e.g., Parafilm with a few pinholes). This limits the rate of solvent evaporation. Place the setup in a vibration-free location with stable temperature.

  • Growth Period: Allow the solvent to evaporate over a period of days to weeks. Good quality crystals of related glycine salts have been harvested after periods of 25-35 days[1][2][19].

  • Harvesting & Drying: Once crystals of the desired size have formed, harvest and dry them as described in Protocol 2A.

Part 4: Data Summary and Process Visualization

Table 1: Influence of Key Parameters on Optical Transparency
ParameterSub-Optimal ConditionRationale for Poor TransparencyOptimized ConditionExpected Outcome
Purity of Glycine Commercial grade, unpurifiedIncorporation of impurities (e.g., diglycine) creates lattice defects.[6]Recrystallized, high-purity glycineMinimized point defects, improved clarity.
Solution pH Uncontrolled or incorrectPromotes formation of undesired polymorphs or mixed salts, causing grain boundaries.[8][9]Precisely controlled acidic pH for hemihydrochloride formationFormation of the correct, single-phase crystal structure.
Crystallization Rate Rapid cooling/fast evaporationTraps solvent; promotes rapid nucleation leading to polycrystalline material.[5]Slow cooling (0.1-1.0°C/hr) or slow evaporationFavors ordered growth of large single crystals.
Solution Filtration UnfilteredParticulates act as uncontrolled nucleation sites and cause inclusions.Filtered through 0.22 µm membraneEliminates heterogeneous nucleation, leading to fewer, larger crystals.
Solvent System Mixed solvents (e.g., water/alcohol)Can promote the growth of less stable or different polymorphs.[12][13]Deionized waterPredictable solubility curve and crystal habit.
Diagram: Factors Influencing Crystal Quality

This diagram illustrates the relationship between synthesis inputs and the resulting crystal quality.

CrystalQuality cluster_inputs Synthesis Parameters cluster_effects Crystallization Dynamics cluster_outputs Final Crystal Properties Purity Reagent Purity Defects Lattice Defects Purity->Defects lowers pH Solution pH Polymorph Polymorph Control pH->Polymorph controls Rate Cooling/Evaporation Rate Nucleation Nucleation vs. Growth Rate->Nucleation influences Solvent Solvent Choice Solvent->Polymorph influences Transparent High Optical Transparency (Single Crystal) Nucleation->Transparent Growth > Nucleation Opaque Opaque / Cloudy (Polycrystalline / Defects) Nucleation->Opaque Nucleation > Growth Defects->Opaque Polymorph->Transparent controlled Polymorph->Opaque uncontrolled

Caption: Relationship between synthesis parameters and crystal quality.

References

  • Bharaniraj, J., et al. "Growth, structural, optical, mechanical and electrical properties of amino acid single crystal of γ- glycine." Scholars Research Library.
  • Yu, L., et al. (2002). "Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms." Journal of Pharmaceutical Sciences, 91(11), 2474-84. [Link]

  • Weissbuch, I., et al. (2005). "Solvent effect on crystal polymorphism: Why addition of methanol or ethanol to aqueous solutions induces the precipitation of the least stable β form of glycine." Angewandte Chemie International Edition, 44(21), 3226-9. [Link]

  • Gatlin, L. A., & DeLuca, P. P. (1995). "Glycine Crystallization During Freezing: The Effects of Salt Form, pH, and Ionic Strength." Pharmaceutical Research, 12(9), 1326-32. [Link]

  • Arul Asir Abraham, D., et al. (2015). "STRUCTURAL ANALYSIS OF γ-GLYCINE CRYSTAL GROWN USING THE AQUEOUS SOLUTION OF." International Journal of ChemTech Research, 8(1), 105-110.
  • Garetz, B. A., et al. (2016). "Investigating Additive Effects on α-Glycine Growth through the Measurement of Facet Specific Growth Rates." Crystal Growth & Design, 16(11), 6461-6469. [Link]

  • Krishnan, S., et al. (2016). "Synthesis, growth and characterization of nonlinear optical single crystal: glycine ammonium chloride." Journal of Ovonic Research, 12(1), 37-45.
  • ResearchGate. "FTIR spectra of (a) α-glycine and γ-glycine crystal grown in presence of (b) 0.1M (c) 0.2M of AgNO 3.
  • Weissbuch, I., et al. "Solvent effect on crystal polymorphism: why addition of methanol or ethanol to aqueous solutions induces the precipitation of the least stable beta form of glycine." The Weizmann Institute of Science - WIS Works.
  • Kumar, A., et al. (2025).
  • Sasaki, S., et al. (1950). "An Improved Method For The Preparation Of Glycine." Journal of the Faculty of Agriculture, Kyushu University, 9(3), 283-285. [Link]

  • Popov, K., et al. (2022). "Croconic Acid Doped Glycine Single Crystals: Growth, Crystal Structure, UV-Vis, FTIR, Raman and Photoluminescence Spectroscopy." Crystals, 12(10), 1344. [Link]

  • Organic Syntheses. "glycine." Organic Syntheses. [Link]

  • Palaniswamy, S., & Balasundaram, O.N. (2008). "Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal." Rasayan Journal of Chemistry, 1(4), 782-787.
  • Yu, L. "Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms.
  • Google Patents. "Process for preparing glycine in high yield.
  • Lee, S., et al. (2017). "Grinding Method for Phase Transformation of Glycine." Crystals, 7(12), 374. [Link]

  • Chen, Y. C., & Lee, M. J.
  • Gal, M., et al. (2023). "Effect of Solvation on Glycine Molecules: A Theoretical Study." ACS Omega, 8(31), 28493–28503. [Link]

  • Reddit. "Growing single crystals and cloudy stuff." Reddit.
  • ResearchGate. "Synthesis and characterization of γ-glycine - A nonlinear optical single crystal for optoelectronic and photonic applications.
  • Google Patents. "Method for purifying glycine.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Evaporation for Glycine Hemihydrochloride Crystallization

Welcome to the Technical Support Center for semi-organic crystal growth. As an Application Scientist specializing in nonlinear optical (NLO) materials, I frequently assist researchers in troubleshooting the crystallizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for semi-organic crystal growth. As an Application Scientist specializing in nonlinear optical (NLO) materials, I frequently assist researchers in troubleshooting the crystallization of amino acid complexes.

Glycine hemihydrochloride (often studied alongside its isomorphic counterparts like bis-glycine hydrochloride and glycine hydrobromide) is a highly promising semi-organic NLO material[1],[2]. However, growing bulk, optical-quality single crystals requires absolute mastery over the Slow Evaporation Solution Technique (SEST) [2]. The following guide bridges the gap between thermodynamic theory and benchtop reality, providing actionable solutions to the most common experimental failures.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my glycine hemihydrochloride solution yield a polycrystalline mass instead of a single macroscopic crystal? The Causality: A polycrystalline mass indicates that the solvent evaporation rate is too high, leading to a rapid, uncontrolled spike in supersaturation. Thermodynamically, high supersaturation drastically lowers the activation energy required for nucleation. Instead of solute molecules migrating to a single growing crystal face, multiple spontaneous nucleation sites form simultaneously, crashing out of the solution as a fused mass. The Solution: You must artificially restrict the vapor escape rate. Do not leave the crystallizing vessel open to ambient air. Seal the beaker tightly with thick, high-quality filter paper or a polymer film punctured with specific pinholes (e.g., 1–2 mm diameter)[3]. This creates a localized micro-atmosphere that maintains a near-equilibrium vapor pressure, slowing evaporation to the optimal rate of 1-2% volume loss per day.

Q2: My harvested crystals have milky, opaque centers. How can I prevent solvent inclusions? The Causality: Solvent inclusions (mother liquor trapped inside the crystal lattice) occur when the crystal's growth rate outpaces the bulk diffusion rate of the solute. This is almost exclusively caused by temperature fluctuations . When the ambient temperature drops even slightly, the solubility of glycine hemihydrochloride decreases. This triggers a sudden burst of localized precipitation on the crystal surface, which grows over and traps microscopic pockets of the solvent. The Solution: Isolate the crystallizer from environmental drafts, HVAC vents, and diurnal temperature shifts. Submerge your crystallization vessels in a constant temperature water bath with an accuracy of ±0.01°C[4].

Q3: I am observing secondary nucleation (tiny crystals growing on the faces of my primary seed crystal). What is the mechanism, and how do I stop it? The Causality: Secondary nucleation is catalyzed by impurities acting as heterogeneous nucleation sites. Dust particles, unreacted solute micro-aggregates, or mechanical vibrations provide a low-energy surface for new crystals to nucleate directly onto the high-energy faces of your primary crystal. The Solution: Implement a strict filtration protocol. Before equilibration, filter the saturated solution through a 0.22 µm PTFE membrane or high-quality borosilicate filter paper[3]. Place the apparatus on an anti-vibration table and absolutely do not physically disturb or move the beaker during the 30–40 day growth period[3].

Q4: Can I accelerate the evaporation process by increasing the temperature without compromising the NLO properties? The Causality: While elevating the temperature increases the kinetic energy of the solvent molecules (accelerating evaporation), it simultaneously increases the solubility of the glycine complex. If the temperature is too high, you risk thermal degradation of the organic amino acid component or shifting the thermodynamic equilibrium, which can alter the stoichiometric ratio of the incorporated inorganic acid[3]. The Solution: Do not exceed 40°C for glycine-based semi-organic NLO materials. The optimal, field-proven balance for slow evaporation is typically achieved at a constant 30°C–35°C[4].

Part 2: Quantitative Data & Parameter Optimization

To achieve self-validating experimental conditions, ensure your setup adheres to the quantitative parameters outlined below. Deviations from these metrics are the root cause of 90% of structural defects in semi-organic crystal growth.

Evaporation ParameterOptimal Range / SettingMechanistic Causality & Effect of Deviation
Thermal Stability 30°C – 35°C (±0.01°C)Deviation: Fluctuations >0.1°C alter solubility curves dynamically, causing solvent inclusions and opacity[4].
Cover Porosity Thick filter paper / 2-3 pinholesDeviation: Open beakers cause rapid supersaturation (polycrystalline mass). Completely sealed beakers halt growth entirely[3].
Solvent System Deionized Water (18.2 MΩ·cm)Deviation: Lower purity water introduces ionic impurities that cause secondary heterogeneous nucleation[3].
Growth Duration 30 – 40 DaysDeviation: Premature harvesting yields micro-crystals unsuitable for Kurtz powder SHG tests or X-ray diffraction[3].

Part 3: Experimental Protocol (SEST Workflow)

This self-validating protocol outlines the Slow Evaporation Solution Technique (SEST) specifically optimized for glycine hemihydrochloride and isomorphic bis-glycine salts[1],[4].

Step 1: Solute Synthesis & Saturation Dissolve high-purity L-glycine and analytical grade hydrochloric acid in an equimolar ratio in 18.2 MΩ·cm deionized water. Stir continuously until a fully saturated solution is achieved at room temperature.

Step 2: Thermal Equilibration Transfer the solution to a precision constant temperature bath set to 35°C. Magnetically stir the solution for 3 to 5 hours to ensure complete thermodynamic homogenization and break down any localized solute clusters. Validation Checkpoint: The solution must be perfectly optically clear. Any turbidity indicates incomplete dissolution.

Step 3: Micro-Filtration Filter the equilibrated solution using a 0.22 µm PTFE syringe filter or high-quality borosilicate filter paper into a sterile, scratch-free crystallizing vessel[3]. Scratches on the glass act as unwanted nucleation sites.

Step 4: Evaporation Control Setup Tightly cover the mouth of the crystallizing vessel with thick filter paper or a perforated polymer film[3],[4]. Secure it with a chemical-resistant O-ring.

Step 5: Undisturbed Incubation Place the vessel in a draft-free, vibration-isolated environment. Allow spontaneous nucleation to occur over 35 days[3]. Validation Checkpoint: By day 10, a single, highly transparent seed crystal should be visible at the bottom of the vessel. If multiple crystals appear, the evaporation rate is too high.

Part 4: Process Visualization

The following diagram illustrates the logical workflow and critical failure points during the SEST crystallization process.

SEST_Workflow N1 1. Solute Synthesis (Glycine + HCl) N2 2. Dissolution (Deionized Water, 35°C) N1->N2 N3 3. Filtration (0.22 µm Membrane) N2->N3 N4 4. Equilibration (Magnetic Stirring) N3->N4 N5 5. Controlled Evaporation (Perforated Cover) N4->N5 N6 6. Spontaneous Nucleation (Seed Formation) N5->N6 N7 7. Harvesting (NLO Characterization) N6->N7

Workflow of Slow Evaporation Solution Technique (SEST) for GHCl crystal growth.

References

  • [3] Growth and Characterization of Glycine Hydrobromide Crystals. Tamilnadu Scientific Research Organization (TNSRO).[Link]

  • [1] Third order nonlinear optical, luminescence and electrical properties of bis glycine hydrobromide single crystals. ResearchGate. [Link]

  • [2] Theoretical and experimental investigation of structural, thermal, and vibrational properties of Bis-glycine hydrochlorobromide crystal. ResearchGate. [Link]

  • [4] Full article: Crystal growth, structural, optical, mechanical and thermal properties of a third-order nonlinear material bis-glycine lithium bromide monohydrate single crystal. Taylor & Francis. [Link]

Sources

Reference Data & Comparative Studies

Validation

glycine hemihydrochloride vs glycine hydrochloride crystal structure comparison

An In-Depth Comparative Guide to the Crystal Structures of Glycine Hemihydrochloride and Glycine Hydrochloride For researchers and professionals in drug development and materials science, understanding the solid-state pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Crystal Structures of Glycine Hemihydrochloride and Glycine Hydrochloride

For researchers and professionals in drug development and materials science, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their salts is paramount. Glycine, the simplest amino acid, serves as a fundamental building block in numerous biological and chemical systems. Its salt forms, particularly the hydrochlorides, are of significant interest due to their modified physicochemical properties, such as solubility and stability. This guide provides a detailed comparison of the crystal structures of two common glycine salts: glycine hydrochloride (Gly·HCl) and glycine hemihydrochloride ((Gly)₂·HCl), offering insights grounded in their fundamental structural differences.

Introduction: The Significance of Salt Forms in Crystal Engineering

Glycine is an amphoteric molecule that exists as a zwitterion (+NH₃CH₂COO⁻) in solid form and in aqueous solutions near neutral pH.[1][2] The formation of salts, such as hydrochlorides, involves the protonation of one of its functional groups, which fundamentally alters the molecule's charge distribution, size, and hydrogen bonding capabilities.[3][4] These molecular-level changes manifest in distinct crystal packing arrangements, leading to different macroscopic properties.

This guide will dissect the structural nuances between glycine hydrochloride, a 1:1 salt, and glycine hemihydrochloride, a 2:1 salt, to illuminate how stoichiometry dictates crystal packing and intermolecular interactions.

Molecular and Stoichiometric Overview

The primary distinction between the two salts lies in their stoichiometry.

  • Glycine Hydrochloride (Gly·HCl): This is a simple 1:1 salt, also known as glycinium chloride.[4][5] In this form, the amino group of glycine is protonated by the hydrochloric acid, forming a glycinium cation ([+NH₃CH₂COOH]). This cation then forms an ionic bond with the chloride anion (Cl⁻).[4]

  • Glycine Hemihydrochloride ((Gly)₂·HCl): This salt has a 2:1 molar ratio of glycine to hydrochloric acid.[6][7] Its chemical formula, C₄H₁₁ClN₂O₄, reflects the presence of two glycine molecules per hydrochloride unit.[6] This stoichiometry necessitates a more complex arrangement within the crystal lattice, involving one protonated glycine (glycinium cation), one zwitterionic glycine molecule, and a chloride anion to maintain charge neutrality. This mixed-ion composition is key to its unique crystal structure.

Comparative Analysis of Crystal Structures

While specific unit cell parameters are best obtained from dedicated crystallographic databases, we can infer significant structural differences from the known stoichiometry and the principles of hydrogen bonding. The crystal lattice of these salts is stabilized primarily by a network of strong hydrogen bonds.

Hydrogen Bonding Networks: The Core of the Structure

The hydrogen bond donors and acceptors differ significantly between the two structures, leading to distinct packing motifs.

  • In Glycine Hydrochloride (Glycinium Chloride):

    • Donors: The primary hydrogen bond donors are the protonated amine group (-NH₃⁺) and the carboxylic acid group (-COOH).

    • Acceptors: The primary acceptors are the chloride ion (Cl⁻) and the carbonyl oxygen of the carboxylic acid group on an adjacent molecule.

    • Resulting Network: The structure is dominated by strong N-H···Cl, O-H···Cl, and N-H···O hydrogen bonds.[8][9] The chloride ion is a critical node in this network, accepting multiple hydrogen bonds and linking the glycinium cations into a cohesive three-dimensional structure.

  • In Glycine Hemihydrochloride:

    • Donors: This structure contains more hydrogen bond donors: the -NH₃⁺ and -COOH groups of the glycinium cation, and the -NH₃⁺ group of the zwitterionic glycine.

    • Acceptors: It also features a greater variety of acceptors: the chloride ion (Cl⁻), the carbonyl oxygen of the glycinium cation, and, importantly, the carboxylate group (-COO⁻) of the zwitterionic glycine.

    • Resulting Network: The presence of both a glycinium cation and a zwitterionic glycine molecule creates a highly complex and robust hydrogen-bonding network. Strong interactions exist not only between the glycine units and the chloride ion but also directly between the two different forms of glycine (e.g., N-H···O bonds between the glycinium cation and the zwitterionic glycine). This intricate web of interactions is expected to result in a densely packed and stable crystal structure.

The hydrogen atoms on the alpha-carbon of glycine do not participate in hydrogen bonding as they are attached to carbon, which does not have a significant charge separation.[10][11]

Data Summary: Key Structural and Physicochemical Parameters
PropertyGlycine Hydrochloride (Gly·HCl)Glycine Hemihydrochloride ((Gly)₂·HCl)Causality of Difference
Molar Ratio (Gly:HCl) 1:12:1Stoichiometric definition.
Molecular Formula C₂H₆ClNO₂[5]C₄H₁₁ClN₂O₄[6]Based on the molar ratio.
Molecular Weight 111.53 g/mol [12][13]186.59 g/mol [6][7]Direct consequence of the molecular formula.
Ionic Composition Glycinium Cation ([+NH₃CH₂COOH]), Chloride Anion (Cl⁻)Glycinium Cation, Zwitterionic Glycine (+NH₃CH₂COO⁻), Chloride Anion (Cl⁻)Required to maintain charge neutrality with the 2:1 stoichiometry.
Primary H-Bond Donors -NH₃⁺, -COOH-NH₃⁺ (x2), -COOHHemihydrochloride contains two glycine moieties, one protonated and one zwitterionic.
Primary H-Bond Acceptors Cl⁻, C=OCl⁻, C=O, -COO⁻The zwitterion in the hemihydrochloride provides a strong carboxylate acceptor group.
Solubility in Water High. Soluble to 500 mg/ml.[14]Data not specified, but expected to be high.The presence of multiple charged, polar groups enhances interaction with water.

Impact on Physicochemical Properties

The differences in crystal packing and hydrogen bonding directly influence the material's bulk properties.

  • Solubility and Dissolution: Both salts are highly soluble in water due to their ionic nature.[14][] However, the distinct hydrogen bonding networks and lattice energies could lead to different dissolution rates. The more complex network of the hemihydrochloride might require more energy to break apart, potentially affecting its dissolution profile compared to the simpler 1:1 salt.

  • Stability and Hygroscopicity: The stability of a crystalline solid is intrinsically linked to the strength of its crystal lattice. A more extensive and stronger hydrogen-bonding network, as predicted for the hemihydrochloride, often correlates with higher thermal stability. It can also influence hygroscopicity, as the availability of strong hydrogen bond acceptors/donors on the crystal surface determines the propensity to absorb atmospheric water.

  • Pharmaceutical Applications: Glycine hydrochloride is commonly used in buffer solutions and for electrophoresis.[14][16] The choice between the 1:1 and 2:1 salt forms in a pharmaceutical formulation would depend on the desired properties, such as target pH, stability in the solid dosage form, and dissolution characteristics.

Experimental Protocols

The definitive characterization of these crystal structures relies on single-crystal X-ray diffraction (SC-XRD). Below are generalized, self-validating protocols for obtaining and analyzing these structures.

Protocol for Single Crystal Growth

The growth of high-quality single crystals is the most critical and often most challenging step. The key is to allow for slow, controlled crystallization.[17]

Objective: To grow single crystals of glycine hydrochloride or hemihydrochloride suitable for SC-XRD (typically 0.1-0.3 mm).[18]

Methodology: Slow Evaporation

  • Solution Preparation: Prepare a saturated or near-saturated solution of the target salt (Gly·HCl or (Gly)₂·HCl) in a suitable solvent (e.g., deionized water or a water/ethanol mixture) at room temperature. Ensure all solid material is dissolved.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial or beaker. Causality: This removes dust and other particulate matter that could act as unwanted nucleation sites, leading to the growth of many small, unusable crystals.[18]

  • Controlled Evaporation: Cover the vial with parafilm. Using a fine needle, puncture 2-3 small holes in the parafilm. Causality: This restricts the rate of solvent evaporation. Slow evaporation is crucial as it allows molecules sufficient time to arrange themselves into a well-ordered crystal lattice, minimizing defects.[17]

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a specialized crystallization chamber) at a constant temperature.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks. Once well-formed, transparent crystals of a suitable size are observed, carefully harvest them using a spatula or by decanting the supernatant.

Workflow for Single-Crystal X-ray Diffraction (SC-XRD)

The following workflow outlines the process from a harvested crystal to a solved structure.[19]

scxrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Structure Solution crystal 1. Crystal Mounting (Mount on goniometer head) diffractometer 2. Data Collection (Cool crystal, collect diffraction frames) crystal->diffractometer Place in X-ray beam indexing 3. Unit Cell Determination (Index reflections, determine lattice) diffractometer->indexing Raw Diffraction Images integration 4. Data Integration (Measure intensity of all reflections) indexing->integration solution 5. Structure Solution (Determine initial atom positions - Phase Problem) integration->solution refinement 6. Structure Refinement (Optimize atom positions and parameters) solution->refinement validation 7. Validation (Check structure quality, generate CIF file) refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The primary difference between the crystal structures of glycine hemihydrochloride and glycine hydrochloride is dictated by their 2:1 and 1:1 stoichiometry, respectively. This leads to fundamentally different ionic compositions within the crystal lattice—a mixture of glycinium and zwitterionic glycine for the hemihydrochloride versus only glycinium for the hydrochloride. Consequently, glycine hemihydrochloride possesses a more complex and varied hydrogen-bonding network. These structural distinctions at the molecular level are critical as they directly influence the macroscopic physicochemical properties of the materials, such as stability, solubility, and dissolution rate, which are key considerations in pharmaceutical development and materials science.

References

  • Cheméo. (n.d.). Chemical Properties of Glycine (CAS 56-40-6). Retrieved from Cheméo. [Link]

  • Handelsman-Benory, E., Botoshansky, M., & Kaftory, M. (1995). Hydrogen Bonding in Glycyl-glycyl-glycine Methyl Ester Hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 51(11), 2362–2364. [Link]

  • Ali, M. S., et al. (2014). Analysis of Physicochemical Properties of Aqueous Sodium Glycinate (SG) Solutions at Low Concentrations from 0.1-2.0 M. Science Alert. [Link]

  • Wikipedia. (n.d.). Glycine. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2025). Aqueous Solubility of Sodium and Chloride Salts of Glycine “Uncommon” Common-Ion Effects of Self-Titrating Solids. Molecular Pharmaceutics. [Link]

  • Sciencemadness Wiki. (2020). Glycine. Retrieved from Sciencemadness Wiki. [Link]

  • PubChem. (n.d.). Glycine hemihydrochloride. Retrieved from PubChem. [Link]

  • Quora. (2018). Can glycine's H atom form a hydrogen bond?. Retrieved from Quora. [Link]

  • IUCr Journals. (1995). Hydrogen Bonding in Glycyl-glycyl-glycine Methyl Ester Hydrochloride. Retrieved from IUCr Journals. [Link]

  • ResearchGate. (n.d.). Hydrogen bonds around hydrophilic groups of glycine with water molecules. Retrieved from ResearchGate. [Link]

  • GSRS. (n.d.). GLYCINE HEMIHYDROCHLORIDE. Retrieved from GSRS. [Link]

  • S.T. Hindu College. (n.d.). STRUCTURAL ANALYSIS OF γ-GLYCINE CRYSTAL GROWN USING THE AQUEOUS SOLUTION OF. Retrieved from S.T. Hindu College. [Link]

  • Reddit. (2018). [SPOILER] AAMC SB C/P Q74. Retrieved from Reddit. [Link]

  • ACS Publications. (n.d.). The Crystal Structure of Glycine. Retrieved from Journal of the American Chemical Society. [Link]

  • VPA. (2023). Can Glycine Form Hydrogen Bonds?. Retrieved from VPA. [Link]

  • PubChem. (n.d.). Glycine Hydrochloride. Retrieved from PubChem. [Link]

  • PMC. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from PMC. [Link]

  • DrugBank Online. (n.d.). GLYCINE, HYDROCHLORIDE. Retrieved from DrugBank Online. [Link]

  • Chemistry Stack Exchange. (2018). glycine hydrochloride salt how I can get it. Retrieved from Chemistry Stack Exchange. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from UZH. [Link]

  • NIST. (n.d.). Glycine, ethyl ester, hydrochloride. Retrieved from NIST WebBook. [Link]

  • Chinese Journal of Chemical Physics. (2007). Intermolecular Hydrogen Bonds Formed Between Amino Acid Molecules in. Retrieved from Chinese Journal of Chemical Physics. [Link]

  • SERC (Carleton). (2018). Single-crystal X-ray Diffraction. Retrieved from SERC. [Link]

  • ResearchGate. (n.d.). The most common glycine structures in different media. Retrieved from ResearchGate. [Link]

  • The Good Scents Company. (n.d.). glycine hydrochloride. Retrieved from The Good Scents Company. [Link]

  • Vide Leaf. (2019). Acid-Based Coordination Polymers: Syntheses and Structural Characterization. Retrieved from Vide Leaf. [Link]

  • ResearchGate. (n.d.). Glycine single crystals under the light microscope. Retrieved from ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Glycine hemihydrochloride proper disposal procedures

Advanced Laboratory Guide: Operational Safety and Disposal Protocols for Glycine Hemihydrochloride Introduction For researchers and drug development professionals, managing laboratory reagents requires moving beyond basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Guide: Operational Safety and Disposal Protocols for Glycine Hemihydrochloride

Introduction For researchers and drug development professionals, managing laboratory reagents requires moving beyond basic compliance to understanding the mechanistic behavior of chemicals. Glycine hemihydrochloride (and its closely related analog, glycine hydrochloride) is widely utilized in chemical synthesis, buffering systems, and specialized analytical techniques like Nuclear Quadrupole Resonance (NQR)[1]. However, its acidic nature demands precise handling and disposal strategies to prevent equipment corrosion, environmental contamination, and personnel injury. This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management of glycine hemihydrochloride.

Chemical Profiling & Mechanistic Safety

Glycine hemihydrochloride is an organic acidic salt. While the parent amino acid (glycine) is benign, the hydrochloride component fundamentally alters its hazard profile.

Causality of Irritation: When the crystalline powder contacts moisture—such as the mucosal membranes of the eyes, respiratory tract, or perspiration on the skin—it rapidly dissociates. This localized release of hydrochloric acid ( HCl ) drops the micro-environmental pH, leading to immediate tissue irritation and potential protein denaturation[2][3]. Consequently, it is classified under GHS hazard codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

Quantitative Safety & Logistics Data

To ensure rapid decision-making on the laboratory floor, the critical operational parameters for glycine hemihydrochloride are summarized below:

Operational ParameterSpecification / ThresholdMechanistic & Safety Rationale
GHS Hazard Codes H315, H319, H335Moisture-driven dissociation releases HCl , causing localized acidic burns[4].
Precautionary Codes P261, P280, P305+P351+P338Mandates strict PPE (gloves, goggles) and immediate water-flushing protocols to dilute acid concentration[3][4].
Aqueous Neutralization Target pH 6.5 – 7.5Prevents plumbing infrastructure corrosion and complies with standard EPA drain discharge limits[2][5].
Solid Incineration Afterburner & Scrubber RequiredHigh-temperature combustion generates toxic NOx​ and corrosive HCl gases, which must be scrubbed before atmospheric release[6].

Disposal Workflows & Procedural Logic

Proper disposal hinges on the physical state of the waste. Solid waste must be incinerated, while aqueous solutions can be neutralized and discharged, provided institutional and local EPA regulations permit[2][6].

DisposalWorkflow Start Glycine Hemihydrochloride Waste Generation Decision Determine Waste State Start->Decision Solid Solid / Powder Waste Decision->Solid Dry Material Aqueous Aqueous Solution Decision->Aqueous Liquid Waste Incineration Chemical Incinerator (Requires Scrubber) Solid->Incineration EPA Compliant HazWaste Hazardous Waste Collection Solid->HazWaste Alternative Neutralization Neutralize with NaHCO3 (Monitor CO2) Aqueous->Neutralization TestPH Verify pH (6.5 - 7.5) Neutralization->TestPH Drain Aqueous Drain Disposal TestPH->Drain pH Validated TestPH->HazWaste Heavy Contamination

Figure 1: Decision matrix and workflow for Glycine hemihydrochloride disposal.

Step-by-Step Execution Protocols

Protocol A: Self-Validating Aqueous Neutralization Expert Insight: Never use strong bases like Sodium Hydroxide ( NaOH ) to neutralize acidic organic salts unless under strict temperature control. NaOH can trigger an exothermic runaway reaction. Instead, use Sodium Bicarbonate ( NaHCO3​ ). It acts as a self-buffering agent and provides a visual cue (effervescence) of the reaction's progress[3][6].

  • Quantification & Containment: Transfer the aqueous glycine hemihydrochloride waste into an oversized, wide-mouth borosilicate glass beaker. The vessel should be at least three times the volume of the liquid to accommodate gas expansion.

  • Controlled Titration: Place the beaker on a magnetic stir plate. While stirring at a medium speed, slowly add a 1M solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise.

  • Visual Monitoring: Observe the solution for CO2​ gas evolution (bubbling). The cessation of effervescence serves as your primary, real-time indicator that the acid is nearing neutralization.

  • Validation (Critical Step): Once bubbling stops, use a calibrated pH meter or high-resolution universal indicator paper to test the solution. The protocol is only validated when the pH stabilizes strictly between 6.5 and 7.5.

  • Discharge: Upon pH validation, pour the neutralized solution down the laboratory drain accompanied by a continuous flow of cold tap water (at least a 10:1 water-to-waste ratio) to ensure complete flushing through the plumbing infrastructure[2][5].

Protocol B: Solid Waste Containment and Incineration

  • Mechanical Collection: Sweep up spilled or expired solid powder using anti-static tools. Do not use compressed air or dry sweeping methods that generate airborne dust, as this directly triggers the H335 respiratory hazard[2][6].

  • Primary Containment: Transfer the collected powder into a chemically resistant, sealable High-Density Polyethylene (HDPE) container. Do not mix with other chemical wastes to prevent unpredictable cross-reactions[6].

  • Incineration Routing: Label the container as "Corrosive Solid, Acidic, Organic, N.O.S." and route it to a licensed hazardous waste contractor. Ensure the contractor utilizes a chemical incinerator equipped with an afterburner and a wet scrubber. The scrubber is a non-negotiable requirement, as the combustion of the hydrochloride salt will generate highly toxic NOx​ and corrosive HCl gases[6].

References[1] Spin‐1 nuclear quadrupole resonance theory with comparisons to nuclear magnetic resonance, ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKmiga4pThggNIZnCgtwJ190K5K5StSX_34pGSirBWE6wjc98GwncxLa6v9H5yeDGrd41mu6AqY9QW2lJvtQgqTWLfnxE_gkAOitRBgZS3H940VhROGX0o-DHOdmJGdDb4GUqg2lxlbYMI2PYnndqS0-Q1LtTaKSMR-h75swG8GNrfCFrF35YT-ftMBjhmh73Zx315LIlPDRtYsj1YjyUQz3virAwHWLCwVDw5Tjlb8GxgcTYbo2z9QwUGMwkj6QY6t0XHOc_z[2] SAFETY DATA SHEET - Fisher Scientific, Fisher Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvh1UKAaBdYo-TwaP_X2eFQvFkRjpSNsXzw0sR2IK46lHRwhG3i3VdRvdoEpUwa_fkWT4aFczo7KLBFHSGWBgs5Ny0DoKHx7hDcKD7rEJ0YtiUgmvdJwm5bRA9knmMidsJGftrGHu6uJcRFUGQv45m3paq0nDZ6pAb00F3nQauwPQHp-WTIFM13jVoPSuSCZuc[4] AK Scientific, Inc. Safety Data Sheet, AK Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKExjWreGho0CKjfwecdBl9KX02o2_8MUroZyyEkvMk0ycN61cz9B9lxeOjwVyfS5Xo7nLILZn28pFhXuXP7WYj8G8dVjY0StumN84ZwEHuqPLLZxkNmCZF3KK14acRw==[6] Glycine hydrochloride - Safety Data Sheet, ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFro_n-I71eguTcGuwqT2e7_yQTZAjpFzqsvBX-C2k4fWOQdi_nh5mzaNMEdqI5ztczuRLIxucfhG3r5nbnGuocMaXtqKJG8P48lwamCAviwpixpTMWgJ0c9xe1nv-aoy4Hz5ImRb6bht0HdzPi4RwBi2Jf_2T[3] Glycine hydrochloride 6000-43-7 wiki, Guidechem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEorodVILUmn5Zpim0rQh3vH_lUPOoeJYlYkEgnGVh1C5MpNVQ49LQgRym8xk5rJVAh3pfulAyEAOaM9uTwogbpAoE7Q-1XYjgvJaxg3x20MMZRAWJlV1_AlpbC--3DC70xBpMqLuCkUHec-qSRdO6dDihGy5XIJqhNUd9LpALSdY82JEE3[5] Outline Closure Plan, EPA.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4gy0PW7uBCTXlQAORFOERA2qSXM_80lcsvSjXCUiGqOJmC_Qgt-nJ8b1Y4qZULCHVeZKgDC5von-jQX7zXB2ep1nGzU5ldJeqUdKi2apQBSAZnWYIYZsjfNIPriokdrKDrBh21MQ0MZ-HswrrmUQo6fzAVPiX07_zdw==

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Handling

Mastering the Safe Handling of Glycine Hemihydrochloride: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. This guide provides essential, in-depth information on the proper handling of Glycine hemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. This guide provides essential, in-depth information on the proper handling of Glycine hemihydrochloride (CAS No: 7490-95-1), a compound that, while valuable in research, requires meticulous safety protocols. Moving beyond a simple checklist, this document delves into the "why" behind each recommendation, empowering you to work with confidence and security.

Understanding the Risks: The Chemical Profile of Glycine Hemihydrochloride

Glycine hemihydrochloride is the hydrochloride salt of the amino acid glycine. It is a crystalline powder that is soluble in water.[1][2] The primary hazard associated with this compound stems from its acidic and corrosive nature due to the hydrochloride component.[3][4] When dissolved in water, it can create a corrosive solution.[5]

Different safety data sheets (SDS) may present varying hazard classifications. While some may classify it as a substance that can cause severe skin burns and eye damage, others may deem it non-hazardous.[3][6] This guide adopts a conservative approach, recommending that Glycine hemihydrochloride be handled as a corrosive material to ensure the highest level of safety.

The primary routes of exposure are inhalation of the dust, ingestion, and contact with skin and eyes.[7] Inhalation can lead to respiratory irritation, while skin and eye contact can result in burns.[3][7] Ingestion may be harmful.[8]

Core Defense: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling Glycine hemihydrochloride:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Glycine hemihydrochloride is corrosive and can cause serious, irreversible eye damage.[3] Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). - Lab Coat: A standard lab coat. - Clothing: Long pants and closed-toe shoes.To prevent skin burns and irritation from contact with the powder or its solutions.[3][4] The choice of glove material is critical and should be based on the specific operational conditions and breakthrough times. Nitrile gloves offer good resistance to a range of chemicals, including mild acids, while neoprene and butyl rubber provide more robust protection against highly corrosive substances.[8][9][10]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid gas/dusts.To be used when there is a risk of inhaling dust, especially when handling large quantities or if the work is not performed in a well-ventilated area or a fume hood.[1][11]

Expert Insight: The choice of glove material is not a one-size-fits-all decision. Always consult the glove manufacturer's compatibility chart for the specific chemicals you are handling. For prolonged or high-exposure tasks, thicker gloves are recommended, though they may reduce dexterity.[8]

Operational Blueprint: From Receipt to Disposal

A clear, step-by-step operational plan is crucial for minimizing risk. The following workflow outlines the safe handling of Glycine hemihydrochloride throughout its lifecycle in the laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill and Waste Disposal receiving Receiving: - Inspect container integrity. - Verify label. storage Storage: - Cool, dry, well-ventilated area. - Tightly closed container. - Segregate from incompatible materials (e.g., strong bases, oxidizing agents). receiving->storage Store immediately ppe Don appropriate PPE: - Goggles and face shield. - Chemical-resistant gloves. - Lab coat. storage->ppe Prepare for handling weighing Weighing and Preparation: - Use a chemical fume hood or ventilated enclosure. - Avoid dust generation. - Handle with non-sparking tools. ppe->weighing dissolving Dissolving: - Slowly add Glycine hemihydrochloride to water, not the other way around. - Stir gently to avoid splashing. weighing->dissolving waste Waste Disposal: - Dispose of as corrosive hazardous waste. - Follow all local, state, and federal regulations. - Do not dispose of down the drain. dissolving->waste Dispose of waste spill Spill Response: - Evacuate and ventilate area. - Wear appropriate PPE. - Neutralize with a suitable agent (e.g., sodium bicarbonate). - Absorb with inert material. - Collect in a sealed container for disposal.

Caption: Workflow for the safe handling of Glycine hemihydrochloride.

Detailed Experimental Protocol: Spill Cleanup

In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.

1. Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.
  • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
  • Remove any contaminated clothing immediately and flush affected skin with copious amounts of water for at least 15 minutes.[7]

2. Assembling the Spill Kit:

  • Ensure you have a spill kit readily available that contains:
  • Appropriate PPE (as outlined in the table above).
  • A neutralizing agent for acids (e.g., sodium bicarbonate, soda ash).
  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
  • Scoops or other tools for cleanup.
  • A sealable, labeled container for the waste.

3. Cleanup Procedure:

  • Ventilate the area: If safe to do so, increase ventilation by opening a fume hood sash.
  • Contain the spill: For liquid spills, create a dike around the spill with absorbent material to prevent it from spreading.[6]
  • Neutralize the spill: Carefully and slowly apply the neutralizing agent over the spill, starting from the outside and working inwards. Avoid creating a large amount of dust. The neutralization reaction may generate heat and some effervescence.[6][11]
  • Check for neutrality: Use pH paper to test the spilled material to ensure it has been neutralized (pH between 6 and 8).[11]
  • Absorb the residue: Once neutralized, cover the spill with an inert absorbent material.[12]
  • Collect the waste: Carefully scoop the absorbed material into the designated waste container.
  • Decontaminate the area: Clean the spill area with soap and water.
  • Dispose of waste: Seal and label the waste container according to your institution's hazardous waste guidelines.

start [label="Spill Occurs", shape=ellipse, fillcolor="#FBBC05"]; alert [label="Alert personnel and evacuate if necessary"]; ppe [label="Don appropriate PPE"]; contain [label="Contain the spill with absorbent material"]; neutralize [label="Neutralize with sodium bicarbonate"]; check_ph [label="Check pH with test paper"]; absorb [label="Absorb the neutralized residue"]; collect [label="Collect waste in a sealed container"]; decontaminate [label="Decontaminate the spill area"]; dispose [label="Dispose of as hazardous waste", shape=ellipse, fillcolor="#EA4335"];

start -> alert; alert -> ppe; ppe -> contain; contain -> neutralize; neutralize -> check_ph; check_ph -> absorb [label="If pH is neutral"]; absorb -> collect; collect -> decontaminate; decontaminate -> dispose; }

Caption: Step-by-step spill response plan for Glycine hemihydrochloride.

Disposal Plan: A Responsible Conclusion

The final step in the lifecycle of any chemical is its responsible disposal. Due to its corrosive nature, Glycine hemihydrochloride and any materials contaminated with it must be treated as hazardous waste.

  • Waste Characterization: Glycine hemihydrochloride waste is classified as corrosive hazardous waste. The EPA defines corrosive hazardous wastes as aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a specified rate.[5][13]

  • Containerization: All waste must be collected in a clearly labeled, sealed, and compatible container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management company. Under no circumstances should Glycine hemihydrochloride or its solutions be poured down the drain. [14]

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize Glycine hemihydrochloride in their vital work, ensuring a secure laboratory environment for themselves and their colleagues.

References

  • HANVO Safety. (n.d.). Everything You Need to Know About Chemical Resistant Gloves. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Severn Biotech Ltd. (2025, April 10). Glycine Hydrochloride Solution - Safety data sheet. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • PubChem. (n.d.). Glycine hemihydrochloride. Retrieved from [Link]

  • Safety & Risk Services, University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • Environmental Health and Safety, The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]

  • Lion Technology. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change. Retrieved from [Link]

  • Regulations.gov. (2016, April 11). Hazardous Waste Management System: Resource Conservation and Recovery Act Corrosivity Hazardous Characteristic. Retrieved from [Link]

  • HWH Environmental. (2021, October 20). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity? Retrieved from [Link]

  • Stericycle. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

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